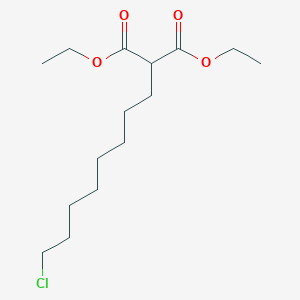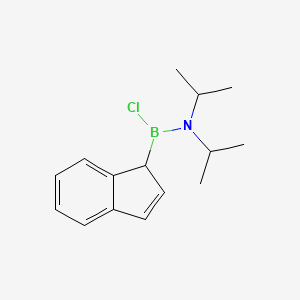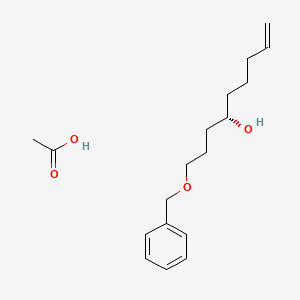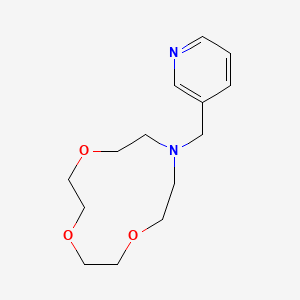
1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- is a heterocyclic compound that features a unique structure with three oxygen atoms and one nitrogen atom within a twelve-membered ring. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- typically involves the reaction of an isocyanate with a diol in the presence of a base. This reaction forms the twelve-membered ring structure with the incorporation of the pyridinylmethyl group. The reaction conditions often require a controlled temperature and inert atmosphere to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of metal ion transport and binding in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of chemical sensors and catalysts.
Mechanism of Action
The mechanism of action of 1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the ring structure act as coordination sites, allowing the compound to bind selectively to specific metal ions. This binding can influence various molecular pathways and processes, making it useful in applications such as catalysis and metal ion transport .
Comparison with Similar Compounds
Similar Compounds
1,4,7-Trioxa-10-azacyclododecane: Similar structure but without the pyridinylmethyl group.
1,4,10-Trioxa-7,13-diazacyclopentadecane: Contains additional nitrogen atoms in the ring structure.
4,7,10-Trioxa-1,13-tridecanediamine: Features a different arrangement of oxygen and nitrogen atoms.
Uniqueness
1,4,7-Trioxa-10-azacyclododecane, 10-(3-pyridinylmethyl)- is unique due to the presence of the pyridinylmethyl group, which enhances its ability to form specific and stable complexes with metal ions. This makes it particularly valuable in applications requiring selective metal ion binding and transport .
Properties
CAS No. |
876017-61-7 |
|---|---|
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
10-(pyridin-3-ylmethyl)-1,4,7-trioxa-10-azacyclododecane |
InChI |
InChI=1S/C14H22N2O3/c1-2-14(12-15-3-1)13-16-4-6-17-8-10-19-11-9-18-7-5-16/h1-3,12H,4-11,13H2 |
InChI Key |
BXAUEMLBILFWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCN1CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


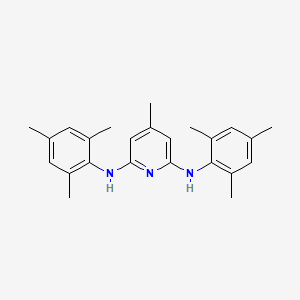
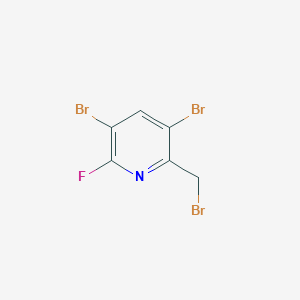
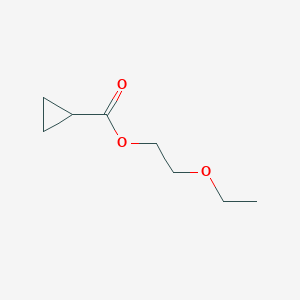

![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)


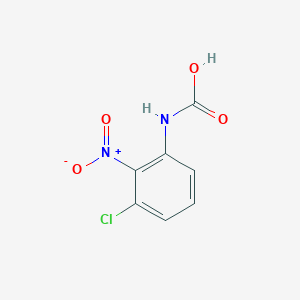
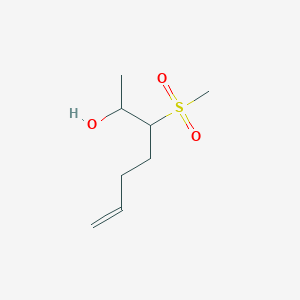
![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)
![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)
